molecular formula C24H33FO6 B1511196 16alpha-Methyl-9alpha-fluorocortisol 21-acetate CAS No. 1524-94-3

16alpha-Methyl-9alpha-fluorocortisol 21-acetate

Cat. No. B1511196
CAS RN: 1524-94-3
M. Wt: 436.5 g/mol
InChI Key: MOWWOWAMHCZEEC-RPRRAYFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16alpha-Methyl-9alpha-fluorocortisol 21-acetate, also known as 9alpha-fluoro-11beta,17,21-trihydroxy-16alpha-methyl-1,4-pregnadiene-3,20-dione 21-monoacetate, is a chemical compound . It is also referred to by other names such as dexamethasone 21-acetate and dexamethasone acetate . The molecular formula of this compound is C24H31FO6 .


Molecular Structure Analysis

The molecular structure of 16alpha-Methyl-9alpha-fluorocortisol 21-acetate is characterized by a molecular formula of C24H31FO6 . The InChI key for this compound is AKUJBENLRBOFTD-RPRRAYFGSA-N .

Mechanism of Action

While specific information on the mechanism of action of 16alpha-Methyl-9alpha-fluorocortisol 21-acetate is not available, it’s worth noting that corticosteroids like fludrocortisone, which is structurally similar, act on the kidneys to increase both sodium reabsorption and potassium excretion . They exert their effects at the transcriptional level .

Safety and Hazards

The safety data sheet for fludrocortisone acetate, a similar compound, indicates that it is harmful if swallowed and suspected of damaging fertility or the unborn child . It is advised to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

properties

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h10,13,17-19,28,30H,5-9,11-12H2,1-4H3/t13-,17+,18+,19+,21+,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWWOWAMHCZEEC-RPRRAYFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16alpha-Methyl-9alpha-fluorocortisol 21-acetate

CAS RN

1524-94-3
Record name 16alpha-Methyl-9alpha-fluorocortisol 21-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001524943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16.ALPHA.-METHYL-9.ALPHA.-FLUOROCORTISOL 21-ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FK0PVT4PC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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